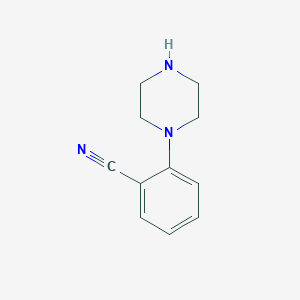

1-(2-Cyanophenyl)piperazine

Descripción general

Descripción

1-(2-Cyanophenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 2-cyanophenyl group at the N1 position. This compound has garnered attention in medicinal chemistry due to its role as a building block for synthesizing bioactive molecules. For example, it was utilized in the preparation of 5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide, a dopamine D3 receptor-targeting compound .

Notably, this compound exhibits antichagasic activity against Trypanosoma cruzi, with an IC50 of 848 nM, comparable to heteroarylpiperazine derivatives like compound 5 (IC50 = 848 nM) but significantly more potent than analogues with nitrogen atoms in alternative positions (e.g., compound 6, IC50 > 10,000 nM) .

Métodos De Preparación

Preparation Methods of 1-(2-Cyanophenyl)piperazine

Nucleophilic Aromatic Substitution (SNAr)

The most well-documented synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction between piperazine and 2-fluorobenzonitrile. This method, reported by Fang et al., achieves an 89% yield under optimized conditions .

Reaction Mechanism

The SNAr mechanism proceeds via the displacement of a fluorine atom on 2-fluorobenzonitrile by the nitrogen nucleophile of piperazine. The reaction is facilitated by the electron-withdrawing cyano group, which activates the aromatic ring toward nucleophilic attack. The general reaction is represented as:

2\text{CO}3, \Delta} \text{this compound} + \text{HF}

The base () deprotonates piperazine, enhancing its nucleophilicity, while also neutralizing the generated hydrogen fluoride .

Synthetic Procedure

-

Reactants :

-

2-Fluorobenzonitrile (15.87 g, 0.131 mol)

-

Piperazine (33.8 g, 0.393 mol)

-

Potassium carbonate (90.55 g, 0.655 mol)

-

Dry toluene (250 mL)

-

-

Steps :

-

The reactants are combined in toluene and refluxed for 72 hours.

-

After cooling, the mixture is diluted with ethyl acetate and washed with water (3×) and brine.

-

The organic layer is dried over , filtered, and concentrated under reduced pressure to yield a crude off-white solid.

-

Purification via recrystallization or column chromatography provides the final product .

-

-

Optimization Insights :

-

Solvent Choice : Toluene is preferred for its high boiling point and ability to dissolve both aromatic substrates and inorganic bases.

-

Stoichiometry : A 3:1 molar ratio of piperazine to 2-fluorobenzonitrile ensures complete conversion, minimizing side reactions.

-

Temperature and Time : Prolonged reflux (3 days) is critical for achieving high yields, as shorter durations result in incomplete substitution .

-

Analytical Data

Ugi Multicomponent Reaction

The Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids, offers a versatile route to complex piperazines. However, introducing the cyano group at the 2-position remains a challenge .

Analysis of Synthesis Methods

Efficiency and Scalability

The SNAr method’s high yield (89%) and straightforward purification make it industrially viable. However, the extended reaction time (72 hours) and excess piperazine usage may limit cost-effectiveness for large-scale production .

Table 1: Comparative Analysis of Synthetic Methods

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Piperazin-1-il-benzonitrilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o peróxido de hidrógeno.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Haluros de alquilo o cloruros de sulfonilo en condiciones básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piperazina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperazina .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(2-Cyanophenyl)piperazine is primarily used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists, which are crucial for regulating metabolism and appetite . The compound's ability to act as a selective antagonist for certain receptors suggests its potential use in treating psychiatric disorders, particularly those related to neurotransmitter imbalances such as anxiety and depression .

Anticancer Research

Recent studies have highlighted the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. For instance, research indicates that compounds with piperazine cores can induce apoptosis in liver cancer cells through both intrinsic and extrinsic pathways . The ability to selectively target cancer cells while sparing normal cells positions this compound as a promising candidate for anticancer drug development.

Neuropharmacology

The interactions of this compound with serotonin and dopamine receptors have been explored, indicating its potential role in modulating mood regulation pathways . This aligns with the broader interest in piperazines as they are frequently found in drugs targeting G-protein-coupled receptors (GPCRs), which represent significant targets for therapeutic interventions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a novel piperazine derivative, demonstrating significant cytotoxicity against liver cancer cell lines with an IC50 value indicating effective suppression of cell proliferation. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the potential of piperazine derivatives in cancer therapy .

Case Study 2: Neuropharmacological Effects

Another investigation into the receptor binding profiles of piperazines revealed that compounds like this compound could interact effectively with serotonin receptors, suggesting their role in developing antidepressants or anxiolytics .

Mecanismo De Acción

El mecanismo de acción de 2-Piperazin-1-il-benzonitrilo, particularmente en su papel como inhibidor de la entrada del VHC, involucra la focalización de la proteína E1 del VHC. Esta interacción inhibe la entrada del virus a las células huésped, evitando así la infección. La alta potencia del compuesto se debe principalmente a su efecto inhibitorio en la etapa de entrada del virus .

Compuestos similares:

2-(4-Arilpiperazin-1-il)metil)benzonitrilo: Otro derivado de piperazina con propiedades antivirales similares.

2-(Piperazin-1-iltio)benzonitrilo: Conocido por su estructura única que contiene azufre.

3-(Piperazin-1-il)-1,2-benzotiazol: Un derivado modificado estructuralmente con posibles actividades biológicas.

Singularidad: 2-Piperazin-1-il-benzonitrilo destaca por su interacción específica con la proteína E1 del VHC, lo que lo convierte en un candidato prometedor para la terapia antiviral. Su versatilidad para someterse a diversas reacciones químicas también se suma a su singularidad .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Table 1: Key Structural and Pharmacological Differences

Key Findings:

- Substituent Position: The antichagasic activity of this compound is highly sensitive to substituent placement. For example, introducing nitrogen atoms at positions 2 and 6 (compound 4) reduces activity by 2-fold compared to the 2-cyano derivative .

- Electron-Withdrawing Groups: The 2-cyano group enhances antiparasitic activity, likely due to increased electron withdrawal and improved receptor binding. In contrast, 3-trifluoromethyl (TFMPP) and 3-chloro (mCPP) groups prioritize serotonin receptor interactions, leading to psychostimulant effects .

- Psychoactive vs. Therapeutic Profiles: While TFMPP and mCPP are associated with recreational use, this compound shows promise in targeting parasitic diseases, reflecting divergent structure-activity relationships .

Table 2: Physicochemical Properties

- Synthetic Accessibility: this compound is synthesized via reductive amination or nucleophilic substitution, similar to other phenylpiperazines . TFMPP and mCPP often require specialized reagents (e.g., trifluoromethylating agents), increasing synthetic complexity .

Actividad Biológica

1-(2-Cyanophenyl)piperazine (CPP) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of CPP, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound has the following chemical structure:

This structure features a piperazine ring substituted with a cyanophenyl group, which is crucial for its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of CPP. In vitro assays demonstrated that CPP exhibits cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the effectiveness of several piperazine derivatives, CPP showed an IC50 value of 24.5 µM against MCF-7 breast cancer cells and 30.2 µM against HeLa cervical cancer cells .

The mechanism by which CPP exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, CPP has been shown to inhibit the NF-κB pathway, which is often upregulated in cancer cells. This inhibition leads to decreased expression of anti-apoptotic proteins and increased apoptosis in cancer cells .

Neuropharmacological Effects

CPP also exhibits notable neuropharmacological activity. It acts as a selective antagonist for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This property suggests potential applications in treating mood disorders and anxiety . Animal studies have indicated that CPP administration leads to anxiolytic effects, as evidenced by reduced anxiety-like behaviors in rodent models .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological properties, CPP has demonstrated antimicrobial activity against various bacterial strains. In vitro studies revealed that CPP inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . This suggests that CPP could be explored further as a potential antimicrobial agent.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of CPP derivatives for their anticancer properties. The researchers synthesized several analogs and tested their efficacy against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 24.5 |

| HeLa | 30.2 | |

| A549 | 28.0 |

The results indicated that modifications to the piperazine ring could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Study 2: Neuropharmacological Assessment

In a behavioral study assessing the anxiolytic effects of CPP, rodents treated with varying doses of CPP showed a significant decrease in anxiety-like behavior compared to control groups. The findings were quantified using the elevated plus maze test:

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Low Dose (10 mg/kg) | 45 |

| High Dose (20 mg/kg) | 60 |

These results support the hypothesis that CPP may have therapeutic potential for anxiety disorders .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-cyanophenyl)piperazine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, in -(2-cyanophenyl)piperazine was synthesized by substituting 2-cyanophenyl groups onto a piperazine core using standard organic solvents (e.g., dichloromethane) and purified via normal-phase chromatography (10% methanol in dichloromethane) and reverse-phase chromatography (30% acetonitrile/0.1% formic acid in water). Key parameters for optimization include solvent polarity, temperature (room temperature to reflux), and stoichiometric ratios of reagents. Characterization via H NMR and mass spectrometry is critical to confirm purity and structure .

Q. Which analytical methods are suitable for characterizing this compound and its intermediates?

Standard methods include:

- Chromatography : HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) .

- Spectroscopy : H NMR (400 MHz in CDCl), IR for functional group identification, and GC-MS for molecular weight confirmation .

- Melting point analysis to verify crystalline purity .

Advanced Research Questions

Q. How can Raman microspectroscopy and multivariate analysis differentiate structural isomers of piperazine derivatives like this compound?

demonstrates that Raman microspectroscopy with 20 mW laser power and 128–256 scans produces high-resolution spectra for piperazine analogs. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) reduce spectral data dimensionality, enabling differentiation of isomers (e.g., ortho vs. para substituents). For trifluoromethylphenyl-piperazine isomers, PCA explains >99% variance using PC4, while LDA achieves clear separation in score plots .

| Parameter | Optimal Setting |

|---|---|

| Laser Power | 20 mW |

| Scans | 128–256 |

| Multivariate Method | PCA + LDA |

Q. What strategies are employed to study structure-activity relationships (SAR) of this compound in receptor binding assays?

SAR studies involve systematic substitution on the piperazine core. For example:

- Receptor specificity : Modifying the cyanophenyl group’s position (e.g., 2- vs. 3-cyanophenyl) alters affinity for serotonin receptors (e.g., 5-HT) or dopamine D3 receptors, as seen in and .

- Functional assays : Competitive binding assays using radiolabeled ligands (e.g., H-SCH23390 for D3 receptors) and cell-based cAMP assays to evaluate agonist/antagonist activity .

Q. How does this compound perform as a stabilizing agent in HPLC analysis of reactive intermediates?

Piperazine derivatives like 1-(2-methoxyphenyl)piperazine react with unstable analytes (e.g., isocyanates) to form UV-active derivatives. In and -(2-cyanophenyl)piperazine could similarly stabilize analytes via nucleophilic addition, enabling quantification at 254 nm with C18 columns and acetonitrile/toluene mobile phases .

Q. What are the metabolic pathways and pharmacokinetic challenges of this compound in vivo?

While direct data on this compound is limited, highlights that chlorophenyl-piperazine analogs undergo hepatic metabolism (e.g., CYP450-mediated oxidation) and renal excretion. Bioavailability studies in rodents using LC-MS/MS can quantify plasma half-life and metabolite profiles .

Q. Can computational modeling predict the binding affinity of this compound to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like 5-HT. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns with residues (e.g., Asp134 in 5-HT) .

Q. Methodological Considerations

Q. How to resolve contradictions in reported pharmacological activities of piperazine derivatives?

Discrepancies may arise from:

- Isomer contamination : Use chiral HPLC (e.g., Chiralpak IC column) to verify enantiopurity .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations across studies .

Q. What protocols ensure stability of this compound in long-term storage?

Store under inert gas (N) at −20°C in amber vials. Monitor degradation via periodic HPLC-UV analysis (e.g., peak area reduction >5% indicates instability) .

Q. How to design a high-throughput screening (HTS) pipeline for piperazine-based drug candidates?

Propiedades

IUPAC Name |

2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRICBZWJFIRJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370994 | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111373-03-6 | |

| Record name | N-(2-Cyanophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.